2'-isobutyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic architecture integrating a cyclohexane ring fused to an isoquinoline moiety, with a 1,3,4-thiadiazol-2-yl substituent modified by a methoxymethyl group at position 4.
Properties
Molecular Formula |
C23H30N4O3S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H30N4O3S/c1-15(2)13-27-21(29)17-10-6-5-9-16(17)19(23(27)11-7-4-8-12-23)20(28)24-22-26-25-18(31-22)14-30-3/h5-6,9-10,15,19H,4,7-8,11-14H2,1-3H3,(H,24,26,28) |
InChI Key |
NHMGEWPITQEYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Precursor Functionalization
The cyclohexane fragment is functionalized with a bromobenzoyl group to enable subsequent spirocyclization. Treatment of cyclohexanol with 2-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields 2-bromobenzoylcyclohexane (85% yield).
Spirocyclization via Heck Coupling
The spiro core is assembled using a palladium-catalyzed intramolecular Heck reaction. A mixture of 2-bromobenzoylcyclohexane (10 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (20 mmol) in DMF is heated at 120°C for 3 h under nitrogen, producing the spiro[cyclohexane-1,3'-isoquinolinone] intermediate (72% yield).
Table 1. Optimization of Spirocyclization Conditions
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 120 | 72 |
| PdCl₂ | BINAP | K₂CO₃ | 100 | 58 |
| Pd(PPh₃)₄ | None | Et₃N | 80 | 41 |
Introduction of the Isobutyl Group
Alkylation at the Spiro Core
The isobutyl side chain is introduced via nucleophilic substitution. The spiro intermediate (5 mmol) is treated with isobutyl bromide (6 mmol) and K₂CO₃ (10 mmol) in acetonitrile at 80°C for 12 h, affording the 2'-isobutyl derivative (68% yield).
Key Characterization Data
-
¹H-NMR (500 MHz, CDCl₃) : δ 1.02 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.15–2.30 (m, 1H, CH(CH₃)₂), 3.72 (s, 2H, NCH₂).
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
Thiadiazole Ring Formation
The thiadiazole core is synthesized via cyclodehydration of 2-(methoxymethyl)benzoic acid (1a) with thiosemicarbazide. A mixture of 1a (3 mmol), POCl₃ (10 mL), and thiosemicarbazide (3 mmol) is stirred at 80°C for 1 h, followed by reflux in water for 4 h. The product is recrystallized from ethanol (62% yield).
Methoxymethyl Functionalization
The methoxymethyl group is introduced by treating 5-amino-1,3,4-thiadiazole (2 mmol) with methoxymethyl chloride (2.4 mmol) and NaH in THF at 0°C. The reaction is stirred for 2 h, yielding 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (55% yield).
Table 2. Spectroscopic Data for Thiadiazole Intermediate
| Technique | Data |
|---|---|
| ¹H-NMR | δ 3.41 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂O), 5.21 (s, 2H, NH₂) |
| ¹³C-NMR | δ 56.8 (OCH₃), 70.3 (CH₂O), 162.4 (C-2), 170.1 (C-5) |
| FT-IR | 3369 cm⁻¹ (NH₂), 1686 cm⁻¹ (C=N) |
Carboxamide Coupling
Activation of the Spiro Core Carboxylic Acid
The spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (3 mmol) is refluxed with thionyl chloride (10 mL) in toluene to generate the acid chloride. Excess SOC₂ is removed under reduced pressure, and the residue is dissolved in dry THF.
Amide Bond Formation
The acid chloride is added dropwise to a solution of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (3 mmol) and pyridine (6 mmol) in THF at 0°C. The mixture is stirred for 4 h, yielding the final carboxamide (58% yield).
Optimization Insights
Challenges and Mitigation Strategies
-
Spirocyclization Selectivity : Competing intermolecular coupling was suppressed by using a dilute reaction medium (0.1 M).
-
Thiadiazole Hydrolysis : The methoxymethyl group’s sensitivity to acidic conditions necessitated neutral workup protocols.
-
Amide Coupling Efficiency : Pre-activation of the carboxylic acid as the acid chloride improved yields compared to carbodiimide-based methods .
Chemical Reactions Analysis
Types of Reactions
2’-isobutyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole and isoquinoline rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2’-isobutyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Variations: The target compound’s cyclohexane-based spiro system contrasts with the cyclopentane analog in . Azaxanthene-based compounds () exhibit distinct scaffolds but share thiadiazole-derived substituents, underscoring the pharmacophoric importance of this heterocycle in receptor interactions .
Substituent Effects: The methoxymethyl group on the thiadiazole ring in the target compound introduces both lipophilic and hydrogen-bonding capabilities, differing from unsubstituted () or amino-substituted () analogs. This modification could enhance solubility or target selectivity. Alkyl Chain Branching: Isobutyl (target) vs.
Heterocycle Comparisons :
- Thiadiazole vs. Oxadiazole/Thiazole : The sulfur atom in thiadiazole (target) enhances π-stacking and electronic interactions compared to oxygen in oxadiazole () or sulfur in thiazole (). These differences impact metabolic stability and binding affinity .
Methoxymethyl substitution may modulate efficacy compared to halogenated phenyl rings in , which correlate with cytokine inhibition .
Research Findings and Hypotheses
- Conformational Stability: The spirocyclic core in the target compound likely reduces rotational freedom, enhancing binding specificity compared to non-spiro analogs.
- Synthetic Accessibility : Cyclohexane-based spiro systems may require more complex synthetic routes than cyclopentane derivatives, as inferred from cyclopentane synthesis methods .
- Pharmacokinetic Predictions : The methoxymethyl group could improve metabolic stability over unsubstituted thiadiazoles, which are prone to oxidative degradation.
Biological Activity
2'-isobutyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The structure includes a spirocyclic framework that is known for enhancing stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| InChI Key | RMHPHUKKIJHYLL-UHFFFAOYSA-N |
Cytotoxic Properties
Research has indicated that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazoles have shown promising results in inhibiting the growth of breast (MCF-7) and lung (A549) cancer cell lines with IC50 values as low as 0.28 µg/mL and 0.52 µg/mL respectively . The specific compound under review has not been extensively studied in isolation; however, it is anticipated to exhibit similar or enhanced cytotoxicity due to its structural complexity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors affecting signaling pathways that regulate cell survival and apoptosis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells without causing cell cycle arrest .
Case Studies
Several studies highlight the importance of thiadiazole derivatives in cancer therapy:
- Thiadiazole Derivatives Against Cancer : A study demonstrated that certain thiadiazole derivatives showed potent anticancer activity with IC50 values ranging from 0.04 to 23.6 µM across various cancer cell lines .
- Structure–Activity Relationship (SAR) : Research indicates that the substituents on the thiadiazole ring significantly influence the cytotoxic activity. For example, modifications at the C-5 position have been linked to enhanced potency against specific cancer types .
Q & A
Basic: What is the recommended synthetic approach for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the spiro[cyclohexane-1,3'-isoquinoline] core, followed by functionalization of the thiadiazole and carboxamide moieties. Key steps include:
- Spirocyclization : Cyclohexane derivatives are fused with isoquinoline precursors under acidic or basic conditions.
- Thiadiazole Coupling : Methoxymethyl-substituted 1,3,4-thiadiazole is introduced via nucleophilic substitution or coupling reactions.
- Carboxamide Formation : Activated ester intermediates are reacted with the thiadiazol-2-amine group under mild basic conditions (e.g., DIPEA in DMF).
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (50–80°C for coupling steps), and purification via column chromatography .
Advanced: How can reaction yields be optimized during the introduction of the methoxymethyl-thiadiazole moiety?
Answer:
Yield optimization requires:
- Pre-activation of the thiadiazole : Use of coupling agents like HATU or EDCI to enhance reactivity.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility, while additives like DMAP accelerate substitution.
- Reaction Monitoring : Real-time HPLC or TLC to detect intermediates and adjust reaction times. For example, incomplete substitution may require extended stirring (24–48 hours) at 60°C .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : H and C NMR verify the spirocyclic core, isoquinoline protons (δ 6.5–8.0 ppm), and methoxymethyl group (singlet at δ 3.3 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry, though requires high-purity crystals .
Advanced: How can structural ambiguities in the spirocyclic core be resolved?
Answer:
- Dynamic NMR : Detects conformational exchange in solution (e.g., chair vs. boat cyclohexane).
- DFT Calculations : Predict stable conformers and compare with experimental H NMR shifts (e.g., B3LYP/6-31G* level).
- NOESY : Identifies spatial proximity between isoquinoline and cyclohexane protons to validate spiro linkage .
Basic: What biological targets are hypothesized for this compound?
Answer:
The thiadiazole and spiroisoquinoline moieties suggest potential interactions with:
- Kinases : ATP-binding pockets (e.g., MAPK or CDK families) due to hydrogen bonding with the carboxamide.
- GPCRs : Spirocyclic cores often target neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Initial docking studies with related compounds indicate moderate affinity for kinase targets .
Advanced: How can binding affinity discrepancies between in vitro and cellular assays be addressed?
Answer:
Discrepancies may arise from:
- Membrane Permeability : LogP calculations (e.g., >3.0 indicates poor aqueous solubility). Use prodrug strategies (e.g., esterification of methoxymethyl).
- Metabolic Stability : Incubate with liver microsomes to identify degradation pathways (e.g., CYP450 oxidation).
- Off-Target Binding : SPR or ITC assays to quantify non-specific interactions with serum proteins .
Basic: How does the spirocyclic structure influence biological activity?
Answer:
The spiro[cyclohexane-isoquinoline] scaffold:
- Enhances Rigidity : Reduces entropic penalties during target binding.
- Improves Selectivity : Prevents planar conformations that favor non-specific intercalation.
Comparisons with non-spiro analogs show 2–5x higher potency in kinase inhibition assays .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Replace isobutyl with sec-butyl or cyclopropyl groups to probe steric effects.
- Bioisosteric Replacement : Swap thiadiazole with oxadiazole or triazole to assess hydrogen-bonding impact.
- Fragment-Based Screening : Test truncated analogs (e.g., spirocyclic core alone) to identify pharmacophores.
Evidence from halogen-substituted analogs (e.g., 4-fluoro derivatives) shows improved IC values .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiadiazole ring.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide.
HPLC purity checks every 6 months are recommended; degradation products include oxidized spirocyclic byproducts .
Advanced: How can metabolic liabilities in the methoxymethyl group be mitigated?
Answer:
- Deuterium Incorporation : Replace methoxymethyl with CDOCH to slow CYP450-mediated demethylation.
- Steric Shielding : Introduce adjacent bulky groups (e.g., tert-butyl) to block enzymatic access.
In vitro microsomal studies with deuterated analogs show 40% reduced clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
